1h-Indol-6-amine,4-(ethylthio)-
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Overview
Description
1H-Indol-6-amine,4-(ethylthio)- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and are used in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 1H-Indol-6-amine,4-(ethylthio)-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . For 1H-Indol-6-amine,4-(ethylthio)-, specific conditions and reagents would be tailored to introduce the ethylthio and amine groups at the appropriate positions on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, is crucial to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1H-Indol-6-amine,4-(ethylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and nucleophiles (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indole-6-carboxylic acid derivatives, while reduction might yield indole-6-amine derivatives .
Scientific Research Applications
1H-Indol-6-amine,4-(ethylthio)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indol-6-amine,4-(ethylthio)- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-Indol-6-amine: Lacks the ethylthio group, which may affect its biological activity and chemical reactivity.
4-(Methylthio)-1H-indole: Similar structure but with a methylthio group instead of an ethylthio group, which may influence its properties.
1H-Indole-6-carboxylic acid: Contains a carboxylic acid group instead of an amine group, leading to different chemical and biological properties.
Uniqueness
1H-Indol-6-amine,4-(ethylthio)- is unique due to the presence of both the ethylthio and amine groups, which can confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C10H12N2S |
---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
4-ethylsulfanyl-1H-indol-6-amine |
InChI |
InChI=1S/C10H12N2S/c1-2-13-10-6-7(11)5-9-8(10)3-4-12-9/h3-6,12H,2,11H2,1H3 |
InChI Key |
QUXSOCLKHNMWJO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=CC2=C1C=CN2)N |
Origin of Product |
United States |
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